

Gluconapin potassium CAS number and chemical identifiers

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Compound of Interest

Compound Name: *Gluconapin potassium*

Cat. No.: *B15570620*

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An In-Depth Technical Guide on **Gluconapin Potassium**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **gluconapin potassium**, a glucosinolate found in Brassicaceae vegetables. It covers its chemical identity, experimental protocols for its analysis, and its role in biological pathways.

Chemical Identifiers and Properties

Gluconapin is a glucosinolate that, in its salt form, is commonly referred to as **gluconapin potassium**. Glucosinolates are a class of organic compounds that contain sulfur and nitrogen and are derived from glucose and an amino acid.

Table 1: Chemical Identifiers for **Gluconapin Potassium** and Gluconapin

Identifier	Gluconapin Potassium Salt	Gluconapin
CAS Number	245550-57-6[1][2][3][4]	19041-09-9[5]
Molecular Formula	C ₁₁ H ₁₈ KNO ₉ S ₂ [1][2][6]	C ₁₁ H ₁₉ NO ₉ S ₂ [5]
Molecular Weight	411.49 g/mol [2][4][6]	373.4 g/mol [5]
IUPAC Name	potassium; [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxy-pent-4-enimidothioate[1]	[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxy-pent-4-enimidothioate[5]
Synonyms	3-Butenylglucosinolate potassium salt[4]	3-Butenyl glucosinolate, Butenyl glucosinolate[5]
SMILES	<chem>C=CCCC(=N\OS(=O)(=O)[O-])\S[C@H]1--INVALID-LINK--CO)O)O">C@@HO.[K+]</chem>	<chem>C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O</chem> [1]
InChI	InChI=1S/C11H19NO9S2.K/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11;/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19)/b12-7+;/t6-,8-,9+,10-,11+;/m1./s1	InChI=1S/C11H19NO9S2/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19)/b12-7+/t6-,8-,9+,10-,11+/m1/s1[5]
InChIKey	Not readily available for potassium salt	PLYQBXHVYUJNQB-BZVDQRPCSA-N[5]

Experimental Protocols

Extraction and Quantification of Gluconapin from Plant Material

This protocol outlines the extraction of gluconapin from plant tissues and its quantification using High-Performance Liquid Chromatography (HPLC).[2]

Materials:

- Freeze-dried and ground plant tissue
- 70% Methanol
- DEAE-Sephadex A-25
- Purified Arylsulfatase
- Ultrapure water
- HPLC system with a C18 column and UV detector

Procedure:

- Extraction:
 - Weigh approximately 100 mg of lyophilized plant tissue.
 - Add 1 mL of 70% methanol and vortex.
 - Incubate at 70°C for 30 minutes.
 - Centrifuge at 3,000 x g for 10 minutes and collect the supernatant.
 - Repeat the extraction on the remaining pellet and combine the supernatants.
- Purification:
 - Load the combined supernatant onto a DEAE-Sephadex A-25 column.
 - Wash the column with 70% methanol and then with ultrapure water to remove impurities.
- Desulfation:

- Add 75 µL of purified arylsulfatase solution to the column.
- Allow the enzymatic reaction to proceed overnight at room temperature to convert gluconapin to its desulfo-form.
- Elute the desulfo-gluconapin from the column with ultrapure water.
- Quantification:
 - Analyze the eluted sample using an HPLC system with a C18 column.
 - Detect the desulfo-gluconapin using a UV detector at 229 nm.
 - Quantify the amount of desulfo-gluconapin by comparing its peak area to a standard curve.



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Caption: Workflow for the extraction and analysis of gluconapin.

Myrosinase-Mediated Hydrolysis of Gluconapin

This protocol details the enzymatic hydrolysis of gluconapin by myrosinase to produce 3-butenyl isothiocyanate.^[1]

Materials:

- **Gluconapin potassium salt**
- Myrosinase enzyme
- Phosphate buffer (pH 6.5)

- Organic solvent (e.g., dichloromethane) for extraction
- Gas chromatography-mass spectrometry (GC-MS) system for analysis

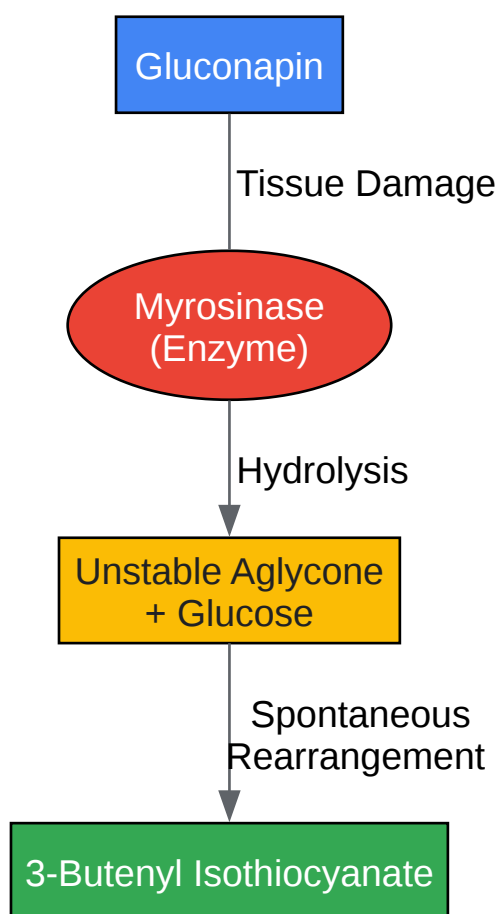
Procedure:

- Reaction Setup:
 - Dissolve a known concentration of **gluconapin potassium** salt in phosphate buffer (pH 6.5).
 - Equilibrate the solution to the optimal reaction temperature for myrosinase (typically 25-37°C).
 - Initiate the reaction by adding a specific activity of myrosinase enzyme.
- Hydrolysis:
 - Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) with gentle agitation.
- Extraction of Isothiocyanate:
 - Stop the reaction by adding an organic solvent such as dichloromethane.
 - Vortex vigorously to extract the 3-butenyl isothiocyanate into the organic phase.
 - Separate the organic layer.
- Analysis:
 - Analyze the organic extract using a GC-MS system to identify and quantify the 3-butenyl isothiocyanate.

Biological Pathways and Mechanisms

Myrosinase-Mediated Hydrolysis of Gluconapin

In nature, gluconapin is physically separated from the enzyme myrosinase within the plant cell. [1] When the plant tissue is damaged (e.g., by chewing or cutting), myrosinase comes into contact with gluconapin, catalyzing its hydrolysis.[1] This reaction releases glucose and an unstable aglycone, which then spontaneously rearranges to form 3-butenyl isothiocyanate, a compound with a characteristic pungent taste.[1][2]



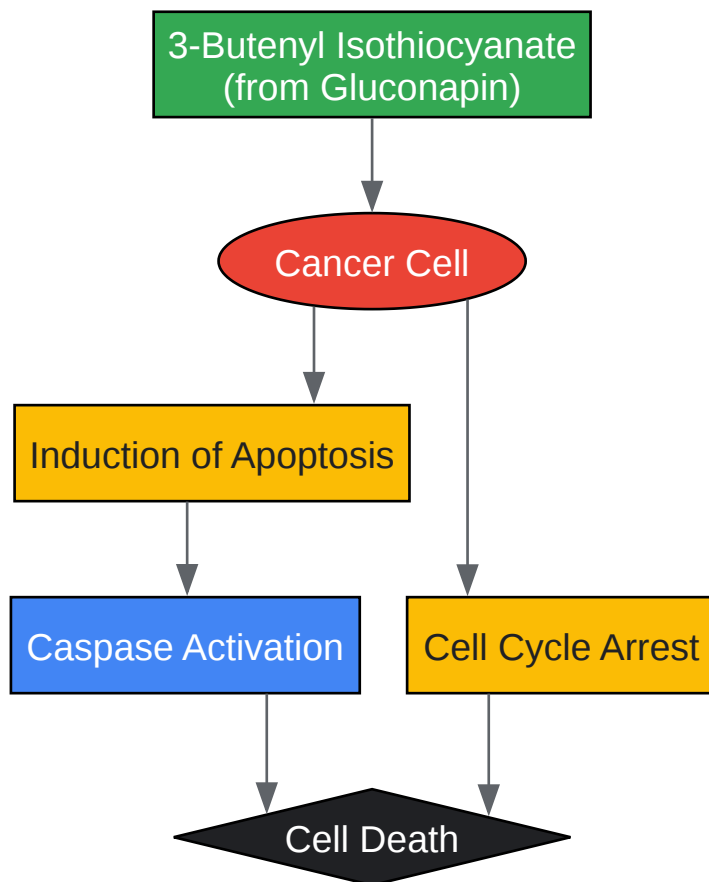
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Caption: Myrosinase-mediated hydrolysis of gluconapin.

Anticancer Mechanism of Gluconapin-Derived Isothiocyanate

The hydrolysis product of gluconapin, 3-butenyl isothiocyanate, has demonstrated antitumor activities.[4] While the precise signaling cascade is a subject of ongoing research, key mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[5]

Studies on various isothiocyanates suggest that these compounds can influence multiple cellular pathways. For instance, they have been shown to modulate the activity of transcription factors like NF- κ B and Nrf2, which are involved in inflammation and the cellular antioxidant response.[7] The anticancer effects are often associated with the activation of caspase enzymes, which are key executioners of apoptosis, and the regulation of proteins involved in cell cycle progression.[5]



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